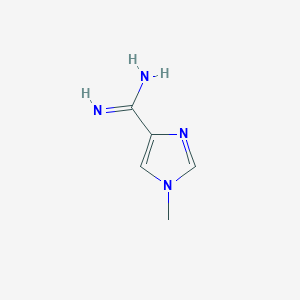

1-methyl-1H-imidazole-4-carboximidamide

Description

Properties

IUPAC Name |

1-methylimidazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-9-2-4(5(6)7)8-3-9/h2-3H,1H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSWIWMUNYLVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-imidazole-4-carboximidamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the cyclization of 1-methyl-1H-imidazole-4-carboximidamide can be achieved using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of 1-methyl-1H-imidazole-4-carboximidamide typically involves the acid-catalyzed methylation of imidazole by methanol. Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product but generally involve mild temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles and their derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

1-methyl-1H-imidazole-4-carboximidamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: The compound is used in the production of various materials, including dyes and catalysts

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biological processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Functional Group Modifications

- Carboximidamide vs. Carboxamide : The carboximidamide group (-C(=NH)NH₂) in the target compound enhances basicity and hydrogen-bonding capacity compared to carboxamide (-CONH₂), as seen in BP 4845 . This difference impacts biological activity; amidines often exhibit stronger interactions with anionic enzyme active sites.

- Carboxylic Acid Derivatives : Compounds like 1,5-dimethyl-1H-imidazole-4-carboxylic acid (C4-COOH) show lower solubility in organic solvents but higher acidity (pKa ~3-4), making them suitable for coordination chemistry (e.g., metal-organic frameworks) .

Substituent Effects

Physicochemical Properties

- Melting Points: The 2-amino-1-methyl-4H-imidazol-4-one derivative decomposes at 300°C, reflecting high thermal stability due to intramolecular hydrogen bonding . In contrast, carboximidamide derivatives (e.g., hydrochloride salts in ) have lower melting points but improved solubility.

- Solubility : The target compound’s amidine group likely increases water solubility compared to carboxylic acid derivatives, which are more pH-dependent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-methyl-1H-imidazole-4-carboximidamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves cyclization of precursors under controlled conditions. Key steps include:

- Catalyst selection : Raney nickel avoids dehalogenation side reactions compared to palladium on carbon .

- Solvent optimization : Water or ethanol may enhance intermediate yields depending on the reaction stage .

- Temperature control : Elevated temperatures (e.g., 45°C) improve ring-closure efficiency during imidazole formation .

- Purification : Recrystallization or chromatography ensures high purity . Reaction progress is monitored via TLC, NMR, and MS .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integrity .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography (SHELX) : Resolves 3D molecular geometry and crystallographic packing .

Advanced Research Questions

Q. How can density-functional theory (DFT) and computational models predict electronic properties and reactivity of this compound?

- Answer :

- Hybrid functionals (e.g., B3LYP) : Accurately calculate thermochemical properties like atomization energies and ionization potentials .

- Correlation-energy models : Incorporate exact-exchange terms to refine electronic structure predictions, particularly for reaction intermediates .

- Applications : Predict binding affinities with biological targets (e.g., enzymes) and guide derivative design .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural characterization?

- Answer :

- Cross-validation : Combine NMR, MS, and crystallographic data to address ambiguities in peak assignments .

- Computational validation : Compare experimental IR/UV spectra with DFT-simulated spectra to confirm functional groups .

- Comparative analysis : Benchmark against structurally analogous imidazole derivatives (e.g., 1-(4-cyanophenyl) analogs) .

Q. How can reaction yields be maximized while minimizing by-products in large-scale synthesis?

- Answer :

- Catalyst optimization : Raney nickel improves selectivity over palladium-based catalysts in hydrogenation steps .

- Solvent screening : Ethanol enhances intermediate stability, while water reduces side reactions in specific stages .

- Temperature gradients : Stepwise heating during cyclization reduces decomposition .

Biological and Mechanistic Questions

Q. What biological targets are associated with this compound, and how are interactions studied?

- Answer :

- Targets : Enzymes (e.g., xanthine oxidase) and receptors implicated in disease pathways .

- Assays :

- Enzyme inhibition kinetics : Measure IC₅₀ values using spectrophotometric assays .

- Molecular docking : Simulate binding modes with targets using DFT-optimized geometries .

Q. What stability considerations are critical for handling and storing this compound?

- Answer :

- Storage : Protect from moisture and light; store at 2–8°C in inert atmospheres .

- Reactivity : Avoid strong oxidizers to prevent decomposition into hazardous by-products (e.g., NOₓ) .

- Stability assays : Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC .

Methodological Insights from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.